n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide
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Overview
Description
MMV666080 is a compound of significant interest due to its potent anticancer and antileishmanial properties. It has shown remarkable efficacy in inhibiting matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components. This compound has been identified as a promising candidate for repurposing in the treatment of neglected tropical diseases such as leishmaniasis .
Mechanism of Action
Target of Action
The primary target of TCMDC-123701, also known as N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide, GNF-Pf-4651, or MMV666080, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-123701 interacts with PfCLK3, inhibiting its function . This interaction is facilitated by the co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-135051 . The inhibition of PfCLK3 disrupts the parasite’s RNA splicing, which is crucial for its survival .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-123701 affects the RNA splicing pathway in the malaria parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, affecting the parasite’s ability to survive and reproduce .
Pharmacokinetics
It is generally understood that for a drug to be effective, it needs to be absorbed into the body, distributed to the site of action, metabolized, and eventually excreted . These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of TCMDC-123701’s action is significant antiparasiticidal activity . It effectively hinders the transition from trophozoite to schizont, impairs transcription, and diminishes transmission to the mosquito vector . This leads to a reduction in the survival and reproduction of the malaria parasite .
Biochemical Analysis
Biochemical Properties
TCMDC-123701 interacts with the PfCLK3 protein kinase, a member of the cyclin-dependent like protein kinase family in the malaria parasite . This interaction is crucial for the regulation of malarial parasite RNA splicing, which is essential for the survival of the blood stage of Plasmodium falciparum .
Cellular Effects
TCMDC-123701 has demonstrated parasiticidal activity at multiple stages of P. falciparum growth . It has shown potency against asexual ring stage parasites, as well as asexual P. knowlesi and P. berghei parasites .
Molecular Mechanism
The molecular mechanism of TCMDC-123701 involves its interaction with the kinase hinge region of PfCLK3 . This interaction occurs via two hydrogen bonds, one involving the pyridine nitrogen lone pair and peptide backbone NH, and the second between the pyrrole NH and peptide backbone carbonyl .
Metabolic Pathways
TCMDC-123701 is involved in the metabolic pathway related to RNA splicing in the malaria parasite . PfCLK3, the protein kinase that TCMDC-123701 interacts with, is a crucial mediator of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .
Preparation Methods
The synthesis of MMV666080 involves several steps, including the formation of key intermediates through specific reaction conditions. While detailed synthetic routes are proprietary, the general approach includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as condensation and cyclization.
Chemical Reactions Analysis
MMV666080 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
MMV666080 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying matrix metalloproteinase inhibition.
Biology: The compound is studied for its effects on cellular processes, particularly in cancer and parasitic infections.
Medicine: MMV666080 is being explored as a potential therapeutic agent for leishmaniasis and other neglected tropical diseases.
Industry: Its properties make it a candidate for industrial applications where enzyme inhibition is required
Comparison with Similar Compounds
MMV666080 is unique in its dual activity as both an anticancer and antileishmanial agent. Similar compounds include:
MMV666023: Another matrix metalloproteinase inhibitor with similar properties but different potency and toxicity profiles.
Amphotericin B: A benchmark antileishmanial drug, which is more toxic compared to MMV666080.
Substituted Aminobenzimidazoles: These compounds also show antileishmanial activity but with varying degrees of efficacy and toxicity
MMV666080 stands out due to its higher potency and lower toxicity, making it a promising candidate for further development and clinical use.
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22-19(14-13-17-12-7-15-24-21(17)22)20(16-8-3-1-4-9-16)25-23(27)18-10-5-2-6-11-18/h1-15,20,26H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBCIZHIKOYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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